Sigma-1 Receptor Affinity: Comparable to High-Affinity Tool Compounds with a Favorable Selectivity Margin
The compound binds human sigma-1 receptor with a Ki of 4.30 nM in competitive displacement assays [1]. This affinity is in the same range as the prototypical sigma-1 antagonist S1RA (E-52862; Ki = 17 nM) and approximately 9-fold weaker than haloperidol (Ki = 0.5 nM) [2]. Crucially, the compound combines this affinity with a 185-fold sigma-1/sigma-2 selectivity, which is superior to that of haloperidol (sigma-2 Ki = 3 nM, selectivity ~6-fold) [2].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.30 nM (human sigma-1, [3H]-(+)-pentazocine displacement) |
| Comparator Or Baseline | S1RA (E-52862): Ki = 17 nM; Haloperidol: Ki = 0.5 nM (sigma-1), Ki = 3 nM (sigma-2) |
| Quantified Difference | 4.30 nM vs. 17 nM (S1RA); sigma-1/sigma-2 selectivity: 185-fold vs. ~6-fold (haloperidol) |
| Conditions | Radioligand binding assay using [3H]-(+)-pentazocine for sigma-1 and [3H]-DTG for sigma-2; human recombinant receptors expressed in HEK293 membranes |
Why This Matters
A ~185-fold selectivity window ensures that pharmacological effects can be attributed predominantly to sigma-1 engagement, reducing confounding sigma-2-mediated outcomes and enabling cleaner target validation.
- [1] BindingDB Entry BDBM50251208 (CHEMBL4088272). Ki values for sigma-1 (4.30 nM) and sigma-2 (794 nM) receptors. View Source
- [2] E. Vela et al., 'Sigma-1 receptor: a potential drug target for neuroprotection,' Expert Opinion on Therapeutic Targets, 2015, 19(5), pp. 689-705. DOI: 10.1517/14728222.2015.1012172. (Provides comparator affinities for S1RA and haloperidol). View Source
